molecular formula C6H10O2 B12945079 (R)-4-Ethyldihydrofuran-2(3H)-one

(R)-4-Ethyldihydrofuran-2(3H)-one

Katalognummer: B12945079
Molekulargewicht: 114.14 g/mol
InChI-Schlüssel: MDQZVJSUBKPTHG-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4-Ethyldihydrofuran-2(3H)-one is an organic compound belonging to the class of furan derivatives. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a furan ring with an ethyl group attached to the fourth carbon and a lactone (cyclic ester) structure. The presence of the chiral center at the fourth carbon makes it an interesting subject for stereochemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Ethyldihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, starting from a 4-ethyl-2-buten-1-ol, the compound can be cyclized using an acid catalyst to form the desired furan ring.

Industrial Production Methods

In an industrial setting, the production of ®-4-Ethyldihydrofuran-2(3H)-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation or crystallization are employed to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-Ethyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring into a diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.

Wissenschaftliche Forschungsanwendungen

®-4-Ethyldihydrofuran-2(3H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.

Wirkmechanismus

The mechanism by which ®-4-Ethyldihydrofuran-2(3H)-one exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-4-Ethyldihydrofuran-2(3H)-one: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    4-Methyldihydrofuran-2(3H)-one: A similar compound with a methyl group instead of an ethyl group.

    Dihydrofuran-2(3H)-one: The parent compound without any alkyl substitution.

Uniqueness

®-4-Ethyldihydrofuran-2(3H)-one is unique due to its chiral nature and specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C6H10O2

Molekulargewicht

114.14 g/mol

IUPAC-Name

(4R)-4-ethyloxolan-2-one

InChI

InChI=1S/C6H10O2/c1-2-5-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m1/s1

InChI-Schlüssel

MDQZVJSUBKPTHG-RXMQYKEDSA-N

Isomerische SMILES

CC[C@@H]1CC(=O)OC1

Kanonische SMILES

CCC1CC(=O)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.